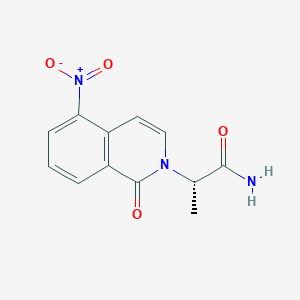![molecular formula C12H12ClN3O2 B11854148 [(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-39-5](/img/structure/B11854148.png)
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in various fields, including medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide typically involves the reaction of 5-chloro-2-methylquinoline with appropriate reagents to introduce the hydroxyethanimidamide group. One common method involves the use of acetic anhydride and hydrochloric acid to prepare the intermediate, which is then reacted with hydroxylamine to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide has several scientific research applications:
Corrosion Inhibition: This compound has been studied for its ability to inhibit the corrosion of mild steel in acidic environments.
Biological Activity: Quinoline derivatives, including this compound, are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism by which [(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide exerts its effects involves its interaction with metal surfaces and biological targets. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective barrier that prevents further corrosion . In biological systems, it may interact with specific enzymes or receptors, disrupting their normal function and leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: Similar in structure and also used as a corrosion inhibitor.
Quinoline N-oxide derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide stands out due to its specific combination of a quinoline core with a hydroxyethanimidamide group, which imparts unique chemical and biological properties. Its ability to act as a mixed-type inhibitor in corrosion studies highlights its versatility and effectiveness .
特性
CAS番号 |
88757-39-5 |
|---|---|
分子式 |
C12H12ClN3O2 |
分子量 |
265.69 g/mol |
IUPAC名 |
2-(5-chloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-2-3-8-9(13)4-5-10(12(8)15-7)18-6-11(14)16-17/h2-5,17H,6H2,1H3,(H2,14,16) |
InChIキー |
VXLJYDPTPKGDEU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Cl)OCC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)






![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)

![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)


